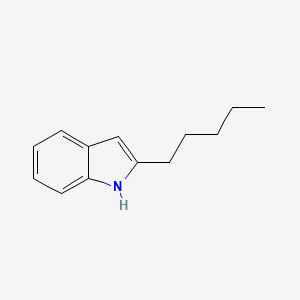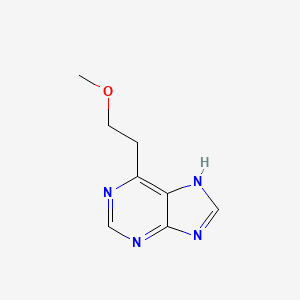
9-Chloro-5-methylacridine-4-carbonyl chloride
Vue d'ensemble
Description
9-Chloro-5-methylacridine-4-carbonyl chloride is a chemical compound with the molecular formula C₁₅H₉Cl₂NO. It belongs to the acridine family, which is known for its diverse applications in various fields, including medicinal chemistry and material science. This compound is characterized by the presence of a chloro group at the 9th position, a methyl group at the 5th position, and a carbonyl chloride group at the 4th position of the acridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-5-methylacridine-4-carbonyl chloride typically involves the chlorination of 5-methylacridine followed by the introduction of the carbonyl chloride group. One common method includes the following steps:
Chlorination: 5-Methylacridine is treated with a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to introduce the chloro group at the 9th position.
Carbonylation: The resulting 9-chloro-5-methylacridine is then reacted with phosgene (COCl₂) to introduce the carbonyl chloride group at the 4th position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
9-Chloro-5-methylacridine-4-carbonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form 9-chloro-5-methylacridine-4-carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, thiols, or alcohols can be used under mild to moderate conditions.
Hydrolysis: Aqueous solutions of bases such as sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed
Substitution: Formation of 9-amino-5-methylacridine-4-carbonyl chloride or 9-thio-5-methylacridine-4-carbonyl chloride.
Hydrolysis: Formation of 9-chloro-5-methylacridine-4-carboxylic acid.
Reduction: Formation of 9-chloro-5-methylacridine-4-carboxylic acid.
Applications De Recherche Scientifique
9-Chloro-5-methylacridine-4-carbonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, particularly those with anticancer and antimicrobial properties.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a fluorescent probe for studying biological processes and interactions at the molecular level.
Industrial Applications: It is used in the synthesis of dyes and pigments for various industrial applications.
Mécanisme D'action
The mechanism of action of 9-Chloro-5-methylacridine-4-carbonyl chloride largely depends on its application. In medicinal chemistry, it may interact with DNA or proteins, leading to the inhibition of cellular processes in cancer cells. The chloro and carbonyl chloride groups can form covalent bonds with nucleophilic sites in biological molecules, disrupting their normal function.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Chloroacridine: Lacks the methyl and carbonyl chloride groups, making it less reactive.
5-Methylacridine: Lacks the chloro and carbonyl chloride groups, resulting in different chemical properties.
Acridine-4-carbonyl chloride: Lacks the chloro and methyl groups, affecting its reactivity and applications.
Uniqueness
9-Chloro-5-methylacridine-4-carbonyl chloride is unique due to the presence of both chloro and carbonyl chloride groups, which enhance its reactivity and versatility in various chemical reactions. The methyl group at the 5th position also contributes to its distinct chemical properties and applications.
Propriétés
IUPAC Name |
9-chloro-5-methylacridine-4-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2NO/c1-8-4-2-5-9-12(16)10-6-3-7-11(15(17)19)14(10)18-13(8)9/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMICRUGEHSAOKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C3C=CC=C(C3=N2)C(=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90544640 | |
| Record name | 9-Chloro-5-methylacridine-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90544640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92138-15-3 | |
| Record name | 9-Chloro-5-methylacridine-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90544640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Methylhexahydro-3H-[1,3]oxazolo[3,4-a]pyrazin-3-one](/img/structure/B3361465.png)
![3-chloro-9H-pyrido[3,4-b]indole](/img/structure/B3361473.png)



![5-chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde](/img/structure/B3361506.png)





![5-(4-chlorophenoxy)-N,N-diethyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxamide](/img/structure/B3361543.png)
![6,8-Difluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B3361561.png)
